molecular formula C7H13N3O2 B2637184 1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine CAS No. 1480633-51-9

1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

Cat. No. B2637184
CAS RN: 1480633-51-9
M. Wt: 171.2
InChI Key: UATNWPUVNUITAO-UHFFFAOYSA-N
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Description

“1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine” is a chemical compound with the CAS Number: 1480633-51-9 . It has a molecular weight of 171.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N3O2/c1-3-11-4-6-9-7(5(2)8)12-10-6/h5H,3-4,8H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 171.2 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.

Scientific Research Applications

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found at the provided link . It’s crucial to handle all chemicals with appropriate safety measures, even if specific hazards aren’t listed.

properties

IUPAC Name

1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-3-11-4-6-9-7(5(2)8)12-10-6/h5H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATNWPUVNUITAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NOC(=N1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

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